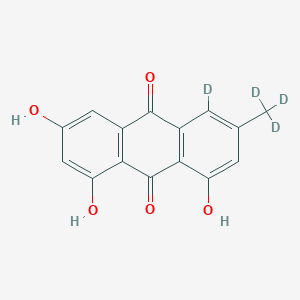

大黄素-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

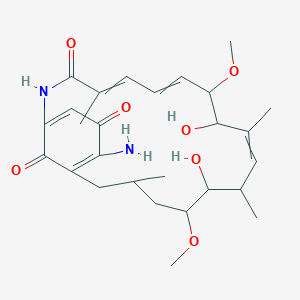

Emodin derivatives have been synthesized through various methods, aiming at enhancing their pharmacological activities. For instance, a series of 1,5-diaryl-1,4-pentadien-3-one derivatives bearing an emodin group were designed and synthesized, demonstrating promising antiviral activities against tobacco mosaic virus and cucumber mosaic virus (Wu et al., 2016). This approach suggests a potential pathway for Emodin-d4 synthesis, focusing on enhancing its biological activity.

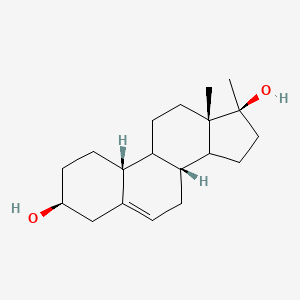

Molecular Structure Analysis

The molecular structure of Emodin has been studied extensively, revealing its anthraquinone backbone. Studies on emodin interacting with lipid bilayers indicate that its structure allows it to insert into cellular membranes, affecting their properties (da Cunha et al., 2017). Such insights into Emodin's molecular interactions can be instrumental in understanding the structural dynamics of Emodin-d4.

Chemical Reactions and Properties

Emodin has been found to interact with various molecular targets, demonstrating its capacity to undergo diverse chemical reactions. For instance, emodin acts as a natural inhibitor of protein kinase CK2, affecting the growth and development of Candida albicans by suppressing hyphal development and biofilm formation (Janeczko et al., 2017). These interactions suggest that Emodin-d4 could also exhibit unique chemical properties influencing its biological activity.

Physical Properties Analysis

The physical properties of Emodin, such as solubility and stability, have been addressed through the formation of cocrystals, improving its pharmaceutical properties (Park et al., 2019). Such strategies could be applied to Emodin-d4 to enhance its physical properties, making it more amenable to research and potential applications.

Chemical Properties Analysis

Emodin's chemical properties, including its antioxidant, anti-inflammatory, and antimicrobial activities, are well-documented. For example, emodin's antioxidant effects on the superoxide radical involve π–π interaction and electron transfer processes, showcasing its strong antioxidant capability (Rossi et al., 2020). These chemical properties provide a foundation for exploring the chemical properties of Emodin-d4, particularly in how modifications affect its reactivity and biological activity.

科学研究应用

癌细胞凋亡诱导:大黄素已被证明可通过激活 caspase 3 级联反应在人早幼粒细胞白血病 HL-60 细胞中诱导凋亡,但与活性氧产生无关 (陈等,2002)。

抗炎作用:它通过减弱 NLRP3 炎性小体激活来表现出抗炎作用,这对于治疗炎症相关疾病很重要 (韩等,2015)。

对宫颈癌细胞的抗增殖作用:大黄素通过聚(ADP-核糖)聚合酶切割和 caspase-9 激活诱导人宫颈癌细胞凋亡 (斯里尼瓦斯等,2003)。

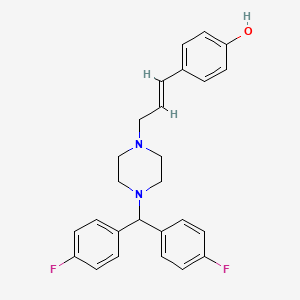

代谢紊乱的改善:它选择性抑制 11β-羟基类固醇脱氢酶 1 型,在 2 型糖尿病和代谢综合征中提供治疗潜力 (冯等,2010)。

药理特性:大黄素已证明具有广泛的药理特性,包括抗癌、保肝、抗炎、抗氧化和抗菌活性 (董等,2016)。

治疗炎症性疾病和癌症:它靶向多种信号转导级联反应,这可能有利于治疗炎症性疾病和癌症 (施里马利等,2013)。

药理和毒理学总结:大黄素的抗癌、抗炎、抗氧化、抗菌、抗病毒、抗糖尿病、免疫抑制和成骨促进作用已被强调,具有治疗多种疾病的潜力 (崔等,2020)。

抑制 DPP4:大黄根大黄中的大黄素抑制 DPP4 活性,提示其具有治疗 2 型糖尿病的潜力 (王等,2017)。

调节 AMP 激活蛋白激酶通路:它通过调节白色脂肪组织中的 AMP 激活蛋白激酶通路来防止高脂肪饮食引起的肥胖 (曾等,2012)。

治疗胆汁淤积性肝炎:大黄素通过抗炎途径在治疗胆汁淤积性肝炎方面显示出有希望的结果 (丁等,2008)。

神经保护作用:大黄素-8-O-β-d-葡萄糖苷在体内和体外均具有神经保护作用,这可能有利于治疗脑缺血再灌注损伤和谷氨酸诱导的神经元损伤 (王等,2007)。

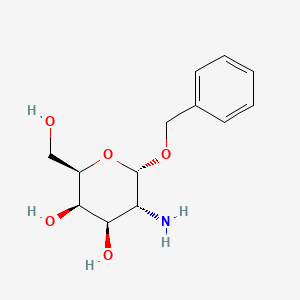

属性

IUPAC Name |

1-deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/i1D3,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMXXJGYXNZAPX-MZCSYVLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)